5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
5-[(E)-2-[5-(2,4-Dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3, a nitro group at position 4, and an (E)-configured ethenyl linker connecting to a 5-(2,4-dichlorophenyl)furan moiety. The 2,4-dichlorophenyl group introduces strong electron-withdrawing effects, while the nitro group further enhances the electrophilic character of the oxazole ring.
Properties
IUPAC Name |
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c1-9-16(20(21)22)15(24-19-9)7-4-11-3-6-14(23-11)12-5-2-10(17)8-13(12)18/h2-8H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJUDOJTOCZKZ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the coupling of the furan ring with a 2,4-dichlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Ethenyl Linker: The ethenyl linker can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the oxazole ring using a nitrating agent, such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorines on the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the furan and oxazole rings can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Aromatic Systems
- 2-{(E)-2-[5-(2,4-Dichlorophenyl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide (): Structural Differences: Replaces the 1,2-oxazole core with a benzothiazolium ring. Impact: The benzothiazolium cation increases water solubility but reduces thermal stability compared to the neutral oxazole. Synthetic Yield: 86%, higher than many analogues, possibly due to the ionic nature facilitating crystallization .
- N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (): Structural Differences: Lacks the ethenyl-furan-dichlorophenyl moiety and nitro group; instead, features a carboxamide group. However, the absence of the nitro group reduces electrophilic reactivity .
Functional Group Variations
(Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine (SA03) ():
- Structural Differences : Replaces the oxazole with a thiadiazole ring and incorporates an imine group.
- Biological Relevance : Exhibits strong alpha-amylase inhibition (docking score: −9.2 kcal/mol), attributed to the electron-withdrawing 2,4-dichlorophenyl group. The nitro group in the target compound may similarly enhance receptor interactions .
- Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate (): Structural Differences: Substitutes the nitro group with a carboxylate ester and includes a dimethylamino-ethenyl linker. The dimethylamino group introduces basicity, contrasting with the electron-deficient nitro substituent .
Pharmacological and Physicochemical Properties
Key Research Findings
Electron-Withdrawing Groups Enhance Binding : The 2,4-dichlorophenyl and nitro groups in the target compound are critical for strong receptor interactions, as seen in SA03’s alpha-amylase inhibition .
Heterocyclic Core Influences Stability : Benzothiazolium salts () exhibit higher synthetic yields but lower thermal stability compared to neutral oxazoles .
Nitro Group vs.
Biological Activity
The compound 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structure
The compound features a complex structure characterized by a furan ring, an oxazole moiety, and multiple substituents that may influence its biological activity. The presence of the 2,4-dichlorophenyl group is particularly noteworthy, as halogenated phenyl groups often enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : 340.19 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing furan and oxazole rings have shown efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of related compounds, it was found that certain derivatives were effective in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827). The IC values ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
| Compound | Cell Line | IC (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar structures have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanism includes the inhibition of DNA-dependent enzymes, leading to disruption in nucleic acid synthesis and ultimately cell death .
Insecticidal Activity
Research indicates that certain derivatives of this compound possess insecticidal properties, potentially useful in agricultural applications. The insecticidal activity is often correlated with specific structural features such as halogen substitutions on the aromatic rings.
Efficacy Comparison
Insecticidal potency was evaluated against standard reference compounds:
| Compound | LC (μg/mL) | Reference Compound | Reference LC (μg/mL) |
|---|---|---|---|
| Compound C | 33.4 | Tebufenozide | 40 |
| Compound D | 50.2 | Pymetrozine | 7.1 |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development. Modifications such as varying the position and type of substituents on the furan or oxazole rings can significantly alter potency and selectivity.
Key Findings from SAR Studies
- Halogen Substitution : Increased lipophilicity and enhanced binding affinity to biological targets.
- Alkyl Substituents : Generally improve solubility but may decrease potency.
- Nitro Group Presence : Often associated with increased antitumor activity due to enhanced electron-withdrawing properties.
Q & A
Q. What are the optimal synthetic routes for 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including heterocyclic ring formation, nitro-group introduction, and stereoselective coupling. Key steps include:
- Furan-aryl coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-dichlorophenyl group to the furan ring.
- Oxazole core synthesis : Cyclization of precursors (e.g., nitrile oxides with acetylenes) under inert atmosphere (N₂/Ar) to prevent oxidation .
- Ethenyl linker formation : Wittig or Heck reactions to introduce the (E)-configured ethenyl group, requiring strict temperature control (60–80°C) and anhydrous solvents .
- Nitro-group introduction : Nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration or decomposition .
Q. Critical parameters :
- Inert atmosphere : Essential for preventing side reactions in oxazole formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nitro-group stability .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
Methodological Answer: Spectroscopic characterization :
- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and oxazole ring (1650–1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm (E)-ethenyl configuration (J = 12–16 Hz for trans coupling) and substituent positions. For example, furan protons appear as doublets (δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ at m/z 46) .
Q. Chromatographic validation :
- HPLC : Purity assessment using C18 columns (MeCN/H₂O gradient) with UV detection at λ = 254 nm (aromatic absorption) .
Elemental analysis example (hypothetical data based on similar compounds):
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.3 | 52.1 |
| H | 2.8 | 2.7 |
| N | 9.6 | 9.5 |
Adapted from methods in .
Q. What structural features of this compound contribute to its stability and reactivity in biological assays?
Methodological Answer:
- Nitro group : Enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes) but may reduce metabolic stability .
- Oxazole ring : Provides rigidity and π-stacking capacity; methyl substitution at C3 sterically shields the ring from nucleophilic attack .
- 2,4-Dichlorophenyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially limiting aqueous solubility .
Q. Reactivity considerations :
- pH sensitivity : Nitro groups may undergo reduction under acidic conditions (e.g., in lysosomes), requiring stability testing across pH 2–8 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the nitro group in antimicrobial activity?
Methodological Answer:
- Analog synthesis : Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to compare bioactivity .
- Biological testing :
- MIC assays : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Test nitroreductase-mediated activation/toxicity in bacterial lysates .
- Computational modeling : Dock analogs into bacterial enzyme active sites (e.g., dihydrofolate reductase) to assess binding energy differences .
Q. Example data :
| Analog | MIC (μg/mL) | LogP |
|---|---|---|
| Nitro (parent) | 1.25 | 3.5 |
| Cyano | 5.0 | 3.1 |
| Trifluoromethyl | 10.0 | 3.8 |
Hypothetical data inspired by .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Control variables :
- Solvent effects : Compare DMSO vs. aqueous solubility on activity (e.g., DMSO >1% may inhibit bacterial growth) .
- Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability .
- Data reconciliation : Meta-analysis of published IC₅₀/MIC values using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What computational strategies are effective in predicting the compound’s interactions with eukaryotic vs. prokaryotic targets?
Methodological Answer:
- Molecular dynamics (MD) : Simulate binding to human vs. bacterial cytochrome P450 isoforms to predict selectivity .
- QSAR models : Train models using descriptors like polar surface area (PSA), H-bond acceptors, and molar refractivity .
- ADMET prediction : Use tools like SwissADME to estimate toxicity (e.g., hERG inhibition risk) and bioavailability .
Case study : Docking into C. albicans CYP51 showed stronger H-bonding with nitro group (ΔG = -9.2 kcal/mol) vs. human CYP3A4 (ΔG = -6.8 kcal/mol), suggesting antifungal potential .
Notes
- Methodological rigor : Emphasized reproducibility through stepwise protocols and validation metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
